4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
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Description
The compound "4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride" is a derivative of benzisoxazole, which is known for its potential pharmacological properties. The presence of a fluorine atom at the 4-position and a piperidinyl group at the 3-position on the benzisoxazole ring structure suggests that this compound may exhibit interesting biological activities, such as antipsychotic, antimicrobial, and antiproliferative effects .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives involves various chemical reactions, including condensation and substitution reactions. These compounds are typically synthesized by reacting different substituted aromatic or heterocyclic acid chlorides with a piperidinyl-benzisoxazole precursor . The synthesis process is characterized by spectroscopic methods such as IR, 1H NMR, LC/MS, and elemental analyses to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of the compound has been characterized using various spectroscopic techniques. X-ray diffraction studies have confirmed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. The piperidine and morpholine rings adopt a chair conformation, while the benzisoxazole ring remains planar . The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives is explored through their ability to undergo further chemical transformations. These derivatives have been used as intermediates to synthesize a variety of compounds with potential antimicrobial and antiproliferative activities. For instance, they have been reacted with different acid chlorides to produce amides and with nebulic acid chloride to produce chroman-2-carboxamides . Additionally, phosphoramidate derivatives have been synthesized through an in situ, three-step process .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by the substituents on the benzisoxazole ring and the piperidinyl group. The presence of a fluorine atom contributes to the lipophilicity and could affect the compound's ability to cross biological membranes . The compounds' antimicrobial and antiproliferative activities are evaluated using in vitro assays, and their efficacy is compared to standard drugs . The structure-activity relationship studies indicate that the substitution pattern on the benzisoxazole ring plays a crucial role in determining the biological activity of these compounds .
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showing promising anti-bacterial and anti-fungal activities. These derivatives exhibited significant activity against various bacterial and fungal strains, suggesting potential as antimicrobial drug candidates. Molecular docking studies revealed significant binding modes, indicating their mechanism of action at the molecular level (Sivala et al., 2020). Additionally, other studies have synthesized novel derivatives with potent antimicrobial properties against pathogenic strains, further supporting the potential of this compound as a base for developing antimicrobial agents (Priya et al., 2005).
Antiproliferative Activity
Investigations into the structural exploration of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives have revealed their antiproliferative activity. The structure-activity relationship studies of these derivatives highlight their potential in inhibiting the proliferation of carcinoma cells, suggesting their use in cancer therapy (Prasad et al., 2009).
Development of Novel Therapeutic Agents
The compound has been explored for the synthesis of novel therapeutic agents, including acetylcholinesterase inhibitors, demonstrating the compound's versatility in drug development. These inhibitors show potential for treating neurological disorders, highlighting the broader therapeutic applications of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (Basappa et al., 2004). Additionally, structural analyses and molecular docking studies have been conducted to understand the interactions of derivatives with pharmacological targets, providing insights into the design of new drugs (Marganakop et al., 2022).
properties
IUPAC Name |
4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKMWQGLAQPWLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541218 |
Source
|
Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride | |
CAS RN |
95742-19-1 |
Source
|
Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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